molecular formula C7H18N2O B1517037 (3-Aminopropyl)(2-methoxyethyl)methylamine CAS No. 74247-25-9

(3-Aminopropyl)(2-methoxyethyl)methylamine

Cat. No. B1517037
CAS RN: 74247-25-9
M. Wt: 146.23 g/mol
InChI Key: HKXOLSWLDQZOTG-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)(2-methoxyethyl)methylamine” is a synthetic compound with the molecular formula C7H18N2O and a molecular weight of 146.23 g/mol . It is also known as Methylenedioxypyrovalerone (MDPV) and belongs to the family of cathinones.


Molecular Structure Analysis

The InChI code for “(3-Aminopropyl)(2-methoxyethyl)methylamine” is 1S/C6H16N2O/c1-9-6-5-8-4-2-3-7/h8H,2-7H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“(3-Aminopropyl)(2-methoxyethyl)methylamine” is a liquid at room temperature . The boiling point and other physical properties are not specified in the sources I found.

Scientific Research Applications

  • Synthesis of Polyazamacrocyclic Compounds
    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines .
    • Method : The synthesis was carried out using Pd (0)-catalyzed amination .
    • Results : The paper did not provide specific results or outcomes for this particular application .
  • Surface Modification of Metal Oxide Nanoparticles
    • Field : Material Science
    • Application : This compound could potentially be used in the chemical modification of metal oxide nanoparticle (MONP) surfaces, similar to 3-Aminopropyltriethoxysilane (APTES). The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
    • Method : The compound could be used as a silanization agent for the chemical modification of MONPs .
    • Results : The modified MONPs have various direct applications in electrochemical sensors, catalysts, and Pickering emulsions .
  • Enhancing the Thermal Stability of Silicon Anode in Lithium-Ion Batteries
    • Field : Energy Materials
    • Application : This compound could potentially be used as an electrolyte additive for enhancing the thermal stability of silicon anode in lithium-ion batteries .
    • Method : The addition of 5 wt% (3-aminopropyl)triethoxysilane (APTES) into commercial carbonate-based electrolyte reduces the heat generation from Si electrode significantly while not affecting its charge and discharge capacities .
    • Results : The paper did not provide specific results or outcomes for this particular application .

Safety And Hazards

“(3-Aminopropyl)(2-methoxyethyl)methylamine” is classified as a dangerous substance. The hazard statements include H227, H302, and H314, indicating that it is combustible, harmful if swallowed, and causes severe skin burns and eye damage . The precautionary statements include P210, P260, P264, P270, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

N'-(2-methoxyethyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O/c1-9(5-3-4-8)6-7-10-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXOLSWLDQZOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)(2-methoxyethyl)methylamine

Synthesis routes and methods

Procedure details

A solution of phthalimide 298 (50.0 g, 181 mmol) and N2H4—H2O (17.5 mL, 362 mmol) in EtOH (500 mL) was stirred at reflux temperature for 2 h. The solution was cooled to 5° C. for 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated to half volume. The solution was cooled at 5° C. for a further 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated. The residue was dissolved in 1 M HCl (50 mL), washed with Et2O (2×50 mL) and the pH of the aqueous fraction adjusted to 10 with dilute aqueous NH3 solution. The mixture was extracted with CHCl3 (4×50 mL), the combined organic fraction dried and the solvent evaporated to give diamine 299 (Sandberg, R., et al., Acta Pharmaceutica Suecica 1979, 16, 386-395) as a pale yellow oil (25.2 g, 95%) which was used without further purification: 1H NMR [(CD3)2SO] δ 3.38 (t, J=6.0 Hz, 2H, CH2O), 3.21 (s, 3H, OCH3), 2.60 (t, J=6.8 Hz, 2H, CH2N), 2.46 (t, J=6.0 Hz, 2H, CH2N), 2.36 (t, J=7.0 Hz, 2H, CH2N), 2.14 (s, 3H, NCH3), 1.50 (p, J=7.0 Hz, 2H, CH2), NH2 not observed; HRMS (Cl+) calcd for C7H17N2O (M-H+) m/z 145.1341, found 145.1337.
Name
phthalimide
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4 H2O
Quantity
17.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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